Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: This compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cyclopentanecarboxylic acid derivatives: These compounds share a similar cyclopentane ring structure.
tert-Butoxycarbonyl (Boc) protected amines: These compounds have similar Boc protection groups.
Uniqueness
Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
CAS No. |
1965310-30-8 |
---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
RELMMCLJMQTQFA-PELKAZGASA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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